1-Chloro-3-(methylsulfonyl)propane
Overview
Description
1-Chloro-3-(methylsulfonyl)propane is an organic compound with the molecular formula C₄H₉ClO₂S and a molecular weight of 156.63 g/mol . This compound is characterized by the presence of a chloro group and a methylsulfonyl group attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Chloro-3-(methylsulfonyl)propane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with methanesulfonyl chloride in the presence of a base such as pyridine . Another method includes the reaction of 3-chloropropyl methyl sulfone with sodium iodide and sodium bicarbonate in N,N-dimethylformamide at elevated temperatures . Industrial production methods often involve similar reactions but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-Chloro-3-(methylsulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium iodide in N,N-dimethylformamide can yield 3-iodopropyl methyl sulfone .
Scientific Research Applications
1-Chloro-3-(methylsulfonyl)propane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(methylsulfonyl)propane involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Chloro-3-(methylsulfonyl)propane can be compared with other similar compounds such as:
1-Chloro-3-methylsulfinylpropane: This compound has a similar structure but with a sulfinyl group instead of a sulfonyl group, affecting its reactivity and stability.
3-Chloropropyl methyl sulfone: This compound lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-3-methylsulfonylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLUGIXGNODJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551685 | |
Record name | 1-Chloro-3-(methanesulfonyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-11-8 | |
Record name | 1-Chloro-3-(methanesulfonyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-methanesulfonylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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